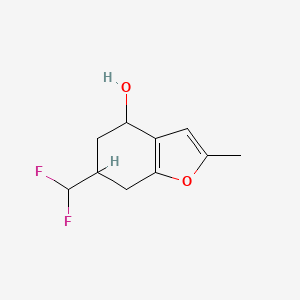

6-(Difluoromethyl)-2-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol

Beschreibung

6-(Difluoromethyl)-2-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol is a fluorinated benzofuran derivative characterized by a bicyclic core structure with a hydroxyl group at position 4, a methyl group at position 2, and a difluoromethyl (-CF₂H) substituent at position 6. The compound’s molecular formula is C₁₀H₁₂F₂O₂, with a molecular weight of 202.20 g/mol . Fluorine incorporation enhances metabolic stability and modulates lipophilicity, making it a candidate for pharmaceutical applications where bioavailability and target engagement are critical .

Eigenschaften

Molekularformel |

C10H12F2O2 |

|---|---|

Molekulargewicht |

202.20 g/mol |

IUPAC-Name |

6-(difluoromethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-ol |

InChI |

InChI=1S/C10H12F2O2/c1-5-2-7-8(13)3-6(10(11)12)4-9(7)14-5/h2,6,8,10,13H,3-4H2,1H3 |

InChI-Schlüssel |

GKRRKYGITKISPK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(O1)CC(CC2O)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ein gängiges Verfahren ist die Difluormethylierung eines geeigneten Vorläufers, wie z. B. eines Benzofuranderivats, unter Verwendung von Difluormethylierungsmitteln wie TMS-CF2H (Trimethylsilyldifluormethyl) unter bestimmten Reaktionsbedingungen . Dieser Prozess erfordert häufig das Vorhandensein eines Katalysators und spezifische Reaktionsbedingungen, um hohe Ausbeuten und Selektivität zu erreichen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die oben genannten Synthesewege im größeren Maßstab umfassen. Der Einsatz von kontinuierlichen Durchflussreaktoren und die Optimierung der Reaktionsparameter können die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich ist die Entwicklung grünerer und nachhaltigerer Verfahren zur Difluormethylierung ein Bereich der laufenden Forschung .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-(Difluormethyl)-2-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Difluormethylgruppe in eine Methylgruppe umwandeln.

Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere an der Difluormethylgruppe oder am Benzofuranring.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie PCC (Pyridiniumchlorchromat) für die Oxidation, Reduktionsmittel wie LiAlH4 (Lithiumaluminiumhydrid) für die Reduktion und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation der Hydroxylgruppe Ketone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Benzofuranring einführen können .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6-(Difluormethyl)-2-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Difluormethylgruppe kann die Fähigkeit der Verbindung verbessern, Wasserstoffbrückenbindungen mit Zielproteinen zu bilden, wodurch deren Aktivität moduliert wird. Zusätzlich kann der Tetrahydrobenzofuranring mit hydrophoben Taschen in Proteinen interagieren, was deren Funktion weiter beeinflusst.

Wirkmechanismus

The mechanism of action of 6-(Difluoromethyl)-2-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with target proteins, thereby modulating their activity. Additionally, the tetrahydrobenzofuran ring can interact with hydrophobic pockets in proteins, further influencing their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The table below summarizes the target compound and its closest analogs, highlighting differences in substituents, molecular weight, and functional groups:

Comparative Analysis

Fluorine Substituent Effects

- Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H):

The trifluoromethyl analog (220.19 g/mol) exhibits higher lipophilicity (logP) and metabolic inertness compared to the difluoromethyl derivative due to the strong electron-withdrawing nature of -CF₃ . However, -CF₂H may offer balanced solubility and permeability, as it retains a hydrogen atom capable of weak hydrogen bonding .

Positional Isomerism

- 2-Methyl vs. 3-Methyl Substitution: The positional shift of the methyl group (2 vs. 3) alters steric and electronic interactions. In contrast, the 3-methyl isomer could adopt a more planar conformation, influencing pharmacokinetic properties .

Functional Group Variation

- Hydroxyl (-OH) vs. Ketone (=O):

The ketone derivative lacks the hydroxyl group, reducing hydrogen-bonding capacity and aqueous solubility. However, the ketone’s electron-withdrawing nature may enhance stability against oxidative metabolism compared to the alcohol, which is prone to glucuronidation .

Implications for Drug Design

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity: The trifluoromethyl group increases logP, favoring membrane permeability but risking poor aqueous solubility. The difluoromethyl group strikes a compromise, enhancing bioavailability without excessive hydrophobicity .

Biologische Aktivität

6-(Difluoromethyl)-2-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol is a chemical compound characterized by its unique structure, featuring a tetrahydrobenzofuran core with a difluoromethyl substituent and a hydroxyl group. This combination of functional groups is believed to enhance its biological activity, making it a compound of interest in pharmacological research.

The molecular formula of this compound is , and it has a CAS number of 1344951-26-3. The difluoromethyl group contributes to the compound's stability and bioavailability, while the hydroxyl group allows for hydrogen bonding interactions, which are crucial for biological activity.

Pharmacological Potential

Research indicates that compounds with similar structures have shown promise in various therapeutic areas, particularly in oncology and neurology. The difluoromethyl group is known to enhance metabolic stability and bioavailability, which could lead to improved efficacy in biological systems.

The biological activity of this compound may involve interactions with specific biological targets such as enzymes or receptors. Studies employing molecular docking simulations and in vitro assays are essential for understanding its mechanism of action.

Biological Activity Data

The following table summarizes the potential biological activities observed in studies involving this compound:

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Exhibits cytotoxic effects on cancer cell lines through apoptosis induction. | |

| Neuroprotective | Shows protective effects against neurodegeneration in cellular models. | |

| Antimicrobial | Displays activity against certain bacterial strains. |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant induction of apoptosis at specific concentrations.

- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases.

- Antimicrobial Properties : The compound was tested against several bacterial strains, showing notable inhibition of growth in Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.